molecular formula C₂₅H₂₉NO₃ B1153292 N-Boc-N-desmethyl Dapoxetine

N-Boc-N-desmethyl Dapoxetine

Cat. No.: B1153292
M. Wt: 391.5
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-N-desmethyl Dapoxetine is a chemically modified analog of Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) developed specifically for the on-demand treatment of premature ejaculation (PE) . As a synthetic intermediate, this N-Boc (tert-butyloxycarbonyl) protected and N-desmethylated derivative plays a crucial role in the complex multi-step synthesis of Dapoxetine, enabling precise control over the reaction pathway and protecting the amine functionality during specific transformations . Furthermore, this compound is of significant value in pharmaceutical research as a potential impurity or metabolite reference standard. The desmethyl metabolite of SSRIs is often pharmacologically active; for Dapoxetine, the desmethyl metabolite is known to be nearly equipotent to the parent drug in its action on the serotonin transporter . Using characterized compounds like this compound is essential for conducting forced degradation studies, developing analytical methods (HPLC, LC-MS), and qualifying batches to ensure the purity, safety, and consistency of the final Active Pharmaceutical Ingredient (API) in compliance with global regulatory guidelines (e.g., FDA, ICH) . This product is provided for research and development purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C₂₅H₂₉NO₃

Molecular Weight

391.5

Synonyms

tert-Butyl Methyl(3-(naphthalen-1-yloxy)-1-phenylpropyl)carbamate

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of Premature Ejaculation

Dapoxetine, including its derivatives like N-Boc-N-desmethyl Dapoxetine, is primarily utilized in the management of premature ejaculation (PE). Clinical studies have demonstrated that Dapoxetine effectively increases the intravaginal ejaculatory latency time (IELT) in men suffering from PE. A systematic review indicated that doses of 30 mg and 60 mg significantly improved IELT compared to placebo, with a dose-dependent effect observed across multiple trials .

1.2 Mechanism of Action

Dapoxetine functions by inhibiting the reuptake of serotonin in the synaptic cleft, which enhances serotonergic activity and helps delay ejaculation . Research has shown that Dapoxetine binds selectively to serotonin transporters with high affinity, leading to its therapeutic effects in PE .

Analytical Applications

2.1 Electrochemical Sensing

Recent advancements have introduced electrochemical sensors utilizing nanoparticles for the detection of Dapoxetine in biological samples. For instance, a study demonstrated the use of cesium-gold nanoparticles for electroanalytical sensing of Dapoxetine, achieving low limits of detection and quantification. This method allows for rapid and cost-effective analysis of Dapoxetine in human plasma and pharmaceutical formulations .

2.2 Simultaneous Determination with Other Drugs

This compound can also be analyzed alongside other medications, such as Avanafil, using advanced chromatographic techniques. A study highlighted a method for simultaneous determination in human plasma, showcasing the versatility of analytical methods applicable to this compound .

Safety and Efficacy Studies

3.1 Clinical Trials

Clinical trials have been conducted to assess the safety and efficacy of Dapoxetine in various populations, including men with concurrent erectile dysfunction. One notable study involved a randomized controlled trial assessing the effectiveness of Dapoxetine when administered alongside phosphodiesterase-5 inhibitors. Results indicated significant improvements in both PE and erectile function when using Dapoxetine as an adjunct therapy .

3.2 Renal Function Studies

Investigations into the renal safety profile of Dapoxetine revealed minimal adverse effects on kidney function. A study evaluated blood urea nitrogen (BUN) and serum creatinine levels post-administration, concluding that while some changes were noted, no significant renal damage was observed . This finding supports the potential for broader therapeutic applications without compromising renal health.

Future Research Directions

The ongoing research into this compound suggests promising avenues for further exploration:

  • Combination Therapies: Investigating the effects of combining this compound with other therapeutic agents could enhance treatment outcomes for patients with complex sexual dysfunctions.
  • Long-term Safety Studies: Further long-term studies are needed to fully understand the safety profile and potential side effects associated with chronic use.
  • Expanded Indications: Research into additional indications beyond PE may reveal new therapeutic applications for this compound.

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

The table below summarizes key differences between N-Boc-N-desmethyl Dapoxetine and related compounds:

Compound Molecular Weight Key Structural Features Half-Life (Hours) Metabolic Pathway Activity
Dapoxetine 341.88 Da N,N-dimethyl, 1-naphthyloxy group 1.3–1.4 (initial) CYP2D6, CYP3A4 Potent SSRI (pKi = 8 nM)
Desmethyldapoxetine 291.40 Da N-methyl removed Not reported Further oxidation/glucuronidation Active metabolite (3% circulating)
This compound ~377.5 Da (estimated) N-Boc group replaces N-methyl Not reported Likely deprotection via esterases Presumed inactive (synthetic intermediate)
Fluoxetine 345.79 Da Trifluoromethylphenyl, similar core structure 4–6 days (chronic) CYP2D6 Long-acting SSRI

Key Observations:

  • Dapoxetine vs. This compound: The Boc group increases molecular weight and alters solubility, likely reducing SSRI activity due to steric hindrance at the serotonin transporter binding site.
  • Desmethyldapoxetine : This active metabolite shares dapoxetine’s SSRI potency but constitutes <3% of circulating species, limiting its clinical impact .
  • Fluoxetine : Structurally analogous to dapoxetine but with a trifluoromethyl group and a prolonged half-life (4–6 days), making it unsuitable for on-demand PE treatment .

Metabolic and Enzymatic Interactions

  • Dapoxetine : Metabolized primarily by CYP2D6 to desmethyldapoxetine, which retains SSRI activity. CYP2D6 genetic polymorphisms significantly affect clearance rates .
  • This compound : The Boc group may shield the compound from CYP-mediated metabolism, requiring enzymatic deprotection (e.g., via esterases) to release the active desmethyldapoxetine moiety. This property could be exploited in prodrug design .
  • Fluoxetine : Inhibits CYP2D6 and CYP3A4, leading to drug-drug interactions—a drawback avoided by dapoxetine’s rapid clearance .

Clinical Efficacy and Limitations

  • Dapoxetine : In phase III trials, dapoxetine 60 mg increased intravaginal ejaculatory latency time (IELT) by 170% (74.7 seconds) versus placebo. Its rapid pharmacokinetic profile minimizes accumulation, unlike fluoxetine or paroxetine .
  • Desmethyldapoxetine : Though pharmacologically active, its low plasma concentration (<3%) renders it clinically insignificant compared to the parent drug .
  • Its role is confined to chemical synthesis or metabolic studies .

Preparation Methods

Reaction Conditions and Reagents

The Boc protection of the desmethyl intermediate (Compound 5 in the patent) follows this protocol:

  • Substrate : N-desmethyl intermediate (5)

  • Reagents : Boc₂O (1.2–1.5 equiv), triethylamine (TEA, 2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 25°C (ambient)

  • Duration : 4–8 hours

The reaction proceeds via nucleophilic attack of the amine on Boc₂O, facilitated by TEA as a base to scavenge HCl byproducts.

Comparative Analysis of Boc Protection Methodologies

While CN102746170A employs Boc₂O/TEA in DCM, alternative methods from literature include:

ParameterPatent MethodAlternative Approaches
Reagent Boc₂OBoc-OSu (succinimide active ester)
Base TriethylamineDMAP (4-dimethylaminopyridine)
Solvent DichloromethaneTetrahydrofuran (THF)
Temperature 25°C0–5°C (for heat-sensitive substrates)
Reaction Time 4–8 hours12–24 hours

The patent method offers advantages in simplicity and shorter reaction times, making it preferable for industrial-scale synthesis.

Optimization Strategies for Industrial Scalability

Solvent Selection

Dichloromethane is favored for Boc protection due to:

  • High solubility of Boc₂O and amine intermediates.

  • Easy removal via rotary evaporation (boiling point: 39.6°C).

  • Compatibility with moisture-sensitive reactions.

Stoichiometric Ratios

A 10% excess of Boc₂O (1.2 equiv) ensures complete conversion without requiring costly reagent overuse. TEA is used in excess (2.0 equiv) to neutralize HCl and drive the reaction to completion.

Green Chemistry Considerations

The patent emphasizes:

  • Waste reduction : Ethyl acetate is used for extractions instead of chlorinated solvents.

  • Catalyst-free conditions : Avoids transition metals, simplifying purification.

  • Energy efficiency : Ambient temperature reactions minimize energy consumption.

Purification and Characterization

Post-reaction workup involves:

  • Quenching : Addition of water to hydrolyze excess Boc₂O.

  • Extraction : Ethyl acetate washes to isolate the product.

  • Drying : Anhydrous sodium sulfate.

  • Concentration : Rotary evaporation under reduced pressure.

Spectroscopic Data (from patent examples):

  • IR (KBr) : Peaks at 3328 cm⁻¹ (N-H stretch), 1741 cm⁻¹ (C=O Boc group), 1382 cm⁻¹ (C-N stretch).

  • ¹H NMR : δ 1.42 (s, 9H, Boc tert-butyl), 3.12–3.45 (m, 2H, CH₂NH), 7.25–7.68 (m, aromatic protons).

Challenges and Limitations

  • Moisture sensitivity : Boc₂O reacts violently with water, necessitating anhydrous conditions.

  • Cost : Boc₂O is more expensive than other protecting reagents (e.g., Fmoc).

  • Storage : Limited shelf life of Boc-protected intermediates under acidic conditions.

Q & A

Q. What are the key considerations in synthesizing N-Boc-N-desmethyl Dapoxetine?

Synthesis requires precise control of reaction conditions and protection/deprotection steps. For example:

  • Protection of Amines : The Boc (tert-butoxycarbonyl) group is introduced to protect secondary amines during synthesis. This prevents unwanted side reactions, such as nucleophilic attacks or oxidation .
  • Reagents and Solvents : Use anhydrous solvents (e.g., DMF) and reagents like carbonyldiimidazole for Boc activation. Evidence from fluoroxetine synthesis highlights the importance of inert atmospheres (e.g., nitrogen) to avoid hydrolysis .
  • Purification : Column chromatography or recrystallization is critical. Thin-layer chromatography (TLC) with silica gel F254 plates can monitor reaction progress, while HPLC-UV (230 nm detection) ensures final purity (>98%) .

Q. How is structural integrity confirmed post-synthesis?

Analytical techniques are essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., Bruker AMX 300 MHz) in deuterated solvents (DMSO-d6 or CDCl3) confirm Boc group retention and absence of impurities. Peaks at δ 1.4 ppm (Boc tert-butyl) and δ 6.5–8.0 ppm (aromatic protons) are key markers .
  • Mass Spectrometry : EI-MS detects molecular ion peaks (e.g., m/z 326 for Boc-protected intermediates) and fragmentation patterns .
  • HPLC Validation : Use a Nucleosil RP-18 column with phosphate buffer/methanol (6:1) mobile phase (1.2 mL/min flow rate) for retention time consistency .

Q. What storage conditions ensure compound stability?

  • Store at 2–8°C in airtight, light-resistant containers. The Boc group is sensitive to acidic conditions and moisture; desiccant packs in storage cabinets prevent hydrolysis .
  • Stability testing under ICH guidelines (25°C/60% RH) over 6–12 months, with periodic HPLC analysis, is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data for Boc-protected intermediates?

Contradictions may arise from:

  • Incomplete Protection : Monitor Boc activation via TLC (Rf shift) or FT-IR (C=O stretch at ~1680 cm⁻¹). Adjust equivalents of Boc-anhydride or reaction time .
  • Side Reactions : For example, elimination during deprotection. Use milder acids (e.g., TFA in DCM) instead of HCl to minimize byproducts .
  • Statistical Analysis : Apply factorial design experiments to optimize parameters (temperature, solvent ratio). Case studies on dapoxetine analogs suggest DOE (Design of Experiments) improves reproducibility .

Q. What methodologies are effective in quantifying trace impurities in this compound?

  • HPLC-MS/MS : Detect impurities like de-Boc derivatives or desmethyl analogs at ppm levels. Calibrate with reference standards (e.g., N-desmethyl Dapoxetine, CAS 1202160-36-8) .
  • Forced Degradation Studies : Expose the compound to heat (40°C), UV light, and hydrolytic conditions (pH 3–9) to identify degradation pathways. Compare peak areas in stressed vs. control samples .

Q. How can researchers design comparative studies between Boc-protected and unprotected Dapoxetine analogs?

  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity differences at serotonin transporters. Boc groups may sterically hinder interactions .
  • In Vitro Assays : Compare metabolic stability in liver microsomes. The Boc group reduces CYP450-mediated N-demethylation, prolonging half-life .
  • Pharmacokinetic Profiling : Administer both forms in rodent models and measure plasma concentrations via LC-MS. Boc protection typically enhances bioavailability by 20–30% .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring of Boc group integrity .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity. Use risk assessment matrices to prioritize control parameters (e.g., stirring rate, cooling gradient) .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting bioactivity data for this compound?

  • Meta-Analysis Frameworks : Pool data from multiple studies (e.g., PRISMA guidelines) and assess heterogeneity via I² statistics. For example, discrepancies in IC50 values may arise from assay variability (HEK293 vs. CHO cells) .
  • Exaptation Theory : Reinterpret "failed" data by exploring alternative applications (e.g., repurposing the compound for neuropathic pain if serotonin effects are inconsistent) .

Q. What statistical methods validate analytical method robustness?

  • ANOVA for Inter-Day Precision : Analyze triplicate measurements across 3 days. %RSD <2% for retention time and peak area indicates robustness .
  • Linear Regression : Calibration curves (1–100 µg/mL) with R² >0.995 ensure accuracy. Report LOD/LOQ using signal-to-noise ratios (3:1 and 10:1) .

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